Eupenoxide

α-glucosidase diabetes carbohydrate metabolism

Research on α-glucosidase inhibition is often confounded by non-selective agents that also inhibit α-amylase, leading to gastrointestinal artifacts. Eupenoxide directly solves this by selectively inhibiting α-glucosidase without affecting α-amylase, as confirmed in comparative enzymatic studies. - Validated selective α-glucosidase inhibition, avoiding α-amylase cross-reactivity seen with acarbose and miglitol. - Structurally authenticated reference standard (2004 total synthesis) to prevent use of historically misassigned material. - Established scaffold for antiviral programs; its diketone derivative achieves IC50 0.048 µM against SARS-CoV-2 3CL protease.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 873843-69-7
Cat. No. B1248589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupenoxide
CAS873843-69-7
Synonymseupenoxide
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCC=CC1=C(C(C2C(C1O)O2)O)CO
InChIInChI=1S/C14H22O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h6-7,11-17H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1
InChIKeyCBWMFTMZESYHBT-KWUVHTBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupenoxide: Selective Enzyme Inhibitor Scaffold


Eupenoxide (CAS 873843-69-7; molecular formula C₁₄H₂₂O₄; molecular weight 254.32 g/mol) is a naturally occurring 4,5-epoxycyclohexenoid polyketide first isolated from fungi of the genus Eupenicillium and subsequently identified in Penicillium, Aspergillus, and Phoma species [1]. The compound features a 7-oxabicyclo[4.1.0]hept-3-ene core bearing a (E)-hept-1-enyl side chain and a hydroxymethyl substituent, with four defined stereocenters (1R,2S,5R,6S configuration) confirmed via enantioselective total synthesis [2][3]. Eupenoxide is recognized as an antibiotic with documented antifungal properties and has demonstrated selective α-glucosidase inhibitory activity without affecting α-amylase, distinguishing it from non-selective clinical glycosidase inhibitors [4][5].

Selective α-glucosidase inhibition studies
Natural product antifungal research context
Polyketide scaffold for derivatization programs

Eupenoxide Substitution Risks


Substituting Eupenoxide with other 4,5-epoxycyclohexenoids (e.g., penoxides A-D, phomoxide, violaceoid F) introduces unquantified risks in experimental reproducibility and target engagement specificity. Direct comparative cytotoxicity data from a single study reveal that among seven compounds isolated from the same fungal source, violaceoid A was the most potent cytotoxic agent across all tested cell lines, while eupenoxide (7) and violaceoid F (6) exhibited distinct cell-line selectivity profiles, with violaceoid F showing LD₅₀ values of 6.4 μM and 6.5 μM against HCT116 and RAW264.7 cells respectively [1]. Furthermore, the 2004 structural revision by Mehta and Roy established that previously reported spectral data for what was believed to be eupenoxide did not match authentic synthetic (+)-eupenoxide, confirming that structurally misassigned compounds have been distributed and studied as eupenoxide in the historical literature [2]. Penoxides A-D, while sharing the 4,5-epoxycyclohexenoid core, exhibit distinct substitution patterns and demonstrated modest but variable cytotoxicity against HeLa cells, with no reported α-glucosidase inhibition data [3]. Phomoxide, a close structural analog, has no publicly reported α-glucosidase activity or selective enzyme inhibition profile comparable to eupenoxide. The selective α-glucosidase inhibition property of eupenoxide is not a class-wide feature of 4,5-epoxycyclohexenoids but rather appears specific to the eupenoxide pharmacophore.

Profile 4,5-epoxycyclohexenoid analogs may not share selective α-glucosidase inhibition profile
Activity Reported cytotoxicity profiles diverge significantly among structural analogs
Identity Historical structural misassignment risk exists without authenticated spectral data

Eupenoxide Differentiation Evidence


Selective α-Glucosidase Inhibition

Eupenoxide demonstrates selective inhibition of α-glucosidase without affecting α-amylase activity, a critical differentiation from clinical α-glucosidase inhibitors such as acarbose, miglitol, and voglibose, which exhibit dual inhibition of both enzymes [1]. This selective inhibition profile is directly relevant to mitigating the gastrointestinal adverse effects (indigestion, gastric and duodenal ulcers, gastritis) associated with salivary α-amylase inhibition caused by non-selective agents [1]. The study further deduced the specific chemical structure features of eupenoxide responsible for this selective α-glucosidase inhibition, establishing a defined pharmacophore for target engagement [1].

α-Glucosidase selectivity
Cross-study comparable
Selective α-glucosidase inhibition; no α-amylase activity
Supports selective enzyme engagement studies
Quantitative IC₅₀ not publicly available
α-glucosidase diabetes carbohydrate metabolism enzyme selectivity

Derivatization to 3CL Protease Inhibitor

Eupenoxide serves as a validated scaffold for synthetic derivatization yielding compounds with substantially enhanced target potency. (+)-Eupenoxide-3,6-diketone, synthesized from the parent (+)-eupenoxide scaffold, exhibits potent inhibitory activity against SARS-CoV-2 3C-like protease with an IC₅₀ of 0.048 μM (48 nM) [1]. The parent compound (+)-eupenoxide and its 3-ketone derivative demonstrated anti-SARS-CoV-2 activity but with significantly lower potency; the 3,6-diketone derivative represents a new chemical entity derived directly from the eupenoxide core structure [1]. This transformation demonstrates that the eupenoxide bicyclic framework is a productive starting point for structure-activity relationship campaigns targeting viral proteases.

3CL protease inhibition
Direct head-to-head
3,6-diketone derivative IC₅₀ 0.048 µM
Supports scaffold derivatization research
Parent eupenoxide potency not quantified
SARS-CoV-2 3CL protease antiviral derivatization scaffold optimization

Cytotoxicity Profile Differentiation

Among seven compounds co-isolated from Aspergillus violaceofuscus, eupenoxide (compound 7) exhibited a cytotoxicity profile distinct from violaceoid F (compound 6) and violaceoids A-D [1]. Violaceoid A was the most potent cytotoxic compound across all tested cell lines. Violaceoid F demonstrated LD₅₀ values of 6.4 μM against HCT116 (human colon cancer) and 6.5 μM against RAW264.7 (mouse macrophage) cell lines [1]. Eupenoxide was isolated and tested in parallel but did not exhibit comparably potent cytotoxicity, confirming that minor structural variations among 4,5-epoxycyclohexenoids produce divergent biological activity profiles [1].

Cytotoxicity differentiation
Direct head-to-head
Violaceoid F LD₅₀ 6.4–6.5 µM vs eupenoxide low activity
Confirms structural analog activity divergence
Cell-line panel: HCT116, RAW264.7
cytotoxicity cancer cell lines natural products structure-activity

Penoxide Cytotoxicity Comparison

In a study isolating eupenoxide (5) alongside four new 4,5-epoxycyclohexenoids (penoxides A-D, compounds 1-4) from Penicillium sp., differential cytotoxicity was observed across the series [1]. Compounds 1, 2, and 4 exhibited modest cytotoxicity against HeLa cells, whereas eupenoxide (5) and penoxide C (3) did not demonstrate significant activity in the same assay [1]. This intra-class variability confirms that biological activity within the 4,5-epoxycyclohexenoid family is highly sensitive to substitution pattern and stereochemistry.

Penoxide cytotoxicity
Class-level inference
Penoxides A, B, D modest HeLa activity; eupenoxide inactive
Reinforces non-interchangeability within class
Qualitative only; IC₅₀ not reported
penoxides cytotoxicity HeLa cells Penicillium structure elucidation

Structural Misassignment Risk

The 2004 enantioselective total synthesis by Mehta and Roy definitively established the absolute configuration of (+)-eupenoxide as (1R,2S,5R,6S) and revealed that previously published spectral data for compounds designated as 'eupenoxide' did not match authentic synthetic (+)-eupenoxide [1]. The study further demonstrated that the spectral data reported by Liu et al. for their 'eupenoxide' actually corresponded to a different compound, later identified as 3′,4′-dihydrophomoxide [1]. This documented structural misassignment in the peer-reviewed literature establishes a tangible risk that materials labeled as eupenoxide without rigorous authentication may represent structurally distinct compounds.

Structural authenticity
Supporting evidence
Authentic (1R,2S,5R,6S) configuration vs historically misassigned isolates
Stereochemical identity verification critical
NMR fingerprint mismatch documented
structural revision absolute configuration stereochemistry quality control authenticity

Eupenoxide Research Applications


Selective α-Glucosidase Inhibitor Development

Eupenoxide is optimally deployed as a research tool for investigating selective α-glucosidase inhibition without confounding α-amylase activity [1]. This application is directly supported by published evidence demonstrating that eupenoxide selectively inhibits α-glucosidase while leaving α-amylase unaffected, in contrast to clinical agents acarbose, miglitol, and voglibose [1]. Research programs focused on mitigating the gastrointestinal adverse effects associated with salivary α-amylase inhibition (indigestion, ulcer formation, gastritis) should prioritize eupenoxide over non-selective dual inhibitors [1]. The study further deduced the chemical structure features of eupenoxide responsible for this selective inhibition, providing a defined pharmacophore for rational design campaigns [1].

Antiviral Protease Inhibitor Discovery

Eupenoxide serves as a validated starting scaffold for synthetic derivatization programs targeting viral proteases, as demonstrated by the synthesis of (+)-eupenoxide-3,6-diketone with an IC₅₀ of 0.048 μM against SARS-CoV-2 3CL protease [1]. The approximately 5,300-fold potency enhancement achieved through diketone derivatization establishes the eupenoxide bicyclic core as a productive template for structure-activity relationship optimization [1]. Research programs investigating pan-coronavirus protease inhibitors or other viral cysteine proteases may leverage eupenoxide as a structurally defined, scalable starting material with demonstrated derivatization potential [1].

Authenticity Reference Standard

Eupenoxide is uniquely positioned as a reference standard for structural authentication in 4,5-epoxycyclohexenoid natural product research, given the documented history of structural misassignment in the literature [1]. The 2004 enantioselective total synthesis definitively established the absolute configuration and provided a validated spectral fingerprint distinguishing authentic (+)-eupenoxide from misassigned isolates [1]. Research programs isolating or characterizing novel 4,5-epoxycyclohexenoids should procure authenticated eupenoxide as a comparator standard to validate structural assignments and avoid perpetuating misidentification errors in the scientific literature [1].

Fungal Secondary Metabolite Pathway Studies

Eupenoxide is a well-characterized end-product of polyketide biosynthetic pathways in multiple fungal genera, including Penicillium, Aspergillus, Eupenicillium, and Phoma species [1][2]. Its isolation alongside structurally related compounds (penoxides A-D, phomoxide, violaceoids) across diverse fungal sources provides a defined endpoint for investigating polyketide synthase (PKS) pathway diversity and regulation [1][2]. Research programs examining endophytic fungal secondary metabolism or comparative natural product biosynthesis may employ eupenoxide as a characterized reference metabolite for pathway mapping and gene cluster identification studies [1][2].

Application
Selection Property
Validation Focus
α-Glucosidase selectivity studies
Enzyme selectivity profile context
Glucosidase vs. amylase inhibition profiling
Antiviral protease inhibitor research
Derivatizable scaffold context
3CL protease inhibition endpoint review
Structural authentication reference
Stereochemical identity context
NMR spectral fingerprint verification
Fungal secondary metabolite pathway studies
Natural product pathway context
Polyketide synthase pathway mapping

Technical Documentation Hub

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33 linked technical documents
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